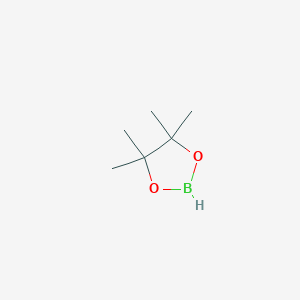

4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

特性

IUPAC Name |

4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BO2/c1-5(2)6(3,4)9-7-8-5/h7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFSYHMCKWNKAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1OC(C(O1)(C)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25015-63-8 | |

| Record name | Pinacolborane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25015-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Historical Trajectory and Evolution of Organoboron Reagents

The journey of organoboron chemistry began in the 19th century, but its significance in synthesis surged with the pioneering work of Herbert C. Brown, who was awarded the Nobel Prize in 1979 for developing organoboranes into crucial synthetic reagents. acs.org A key breakthrough was the discovery of hydroboration, the addition of a B-H bond across a carbon-carbon double or triple bond, which provided a straightforward route to organoboranes. taylorandfrancis.comthieme.de

Early work predominantly involved simple boranes like diborane (B8814927) and sterically hindered variants such as 9-borabicyclo[3.3.1]nonane (9-BBN-H), which offered high regio- and stereoselectivity. acs.orgacs.org The evolution continued with the introduction of boronic acids (RB(OH)₂), which became central to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. acs.orgresearchgate.net This reaction forged a powerful method for creating C-C bonds by coupling organoboron compounds with organic halides. google.com

However, the handling of some boronic acids could be challenging due to their propensity for dehydration and decomposition. wikipedia.org This led to the development of more stable and easily purified alternatives, most notably boronic esters. Among these, pinacol (B44631) esters, derived from pinacolborane, emerged as highly favored reagents. They exhibit enhanced stability towards air and chromatography compared to many boronic acids and other boronic esters like catecholborane derivatives. rsc.org This superior stability allows for their isolation and purification, making them reliable and versatile intermediates in multi-step syntheses. nih.gov

Position of Pinacolborane Within Contemporary Organic Synthesis

Pinacolborane holds a preeminent position in modern synthesis due to the advantageous properties of its corresponding pinacol (B44631) boronic esters (Bpin derivatives). These esters are generally stable, often crystalline solids that are compatible with a wide range of reaction conditions and functional groups. rsc.org Their robustness is a significant improvement over many volatile or sensitive boronic acids, facilitating easier handling and purification. nih.govamerigoscientific.com

One of the most critical applications of pinacolborane-derived esters is in the Suzuki-Miyaura cross-coupling reaction. acs.org The stability of pinacol esters, particularly for moieties like the 2-pyridyl group which is notoriously unstable as a boronic acid, makes them indispensable for synthesizing complex biaryl structures found in many pharmaceuticals and agrochemicals. rsc.orgnih.gov

Compared to other borylating agents like bis(pinacolato)diboron (B136004) (B₂pin₂), pinacolborane (HBpin) is more atom-economical for creating boronic esters from certain precursors. commonorganicchemistry.comresearchgate.net While catecholborane was an important precursor, pinacolborane often provides milder reaction conditions, greater functional group tolerance, and in many cases, superior regio- and stereoselectivity in hydroboration reactions. bac-lac.gc.ca The resulting pinacolboronate esters also boast better stability for subsequent transformations.

Table 1: Comparison of Common Boron Reagents

| Feature | Boronic Acids (RB(OH)₂) | Catecholborane (HBcat) | Pinacolborane (HBpin) | Bis(pinacolato)diboron (B₂pin₂) |

|---|---|---|---|---|

| Primary Use | Suzuki-Miyaura coupling | Hydroboration | Hydroboration, Borylation | Miyaura Borylation |

| Stability | Variable; prone to dehydration/deboronation | Moisture sensitive | More stable than HBcat | High |

| Handling | Often solids, can be difficult to purify | Liquid, moisture sensitive | Liquid, relatively easy to handle | Solid, stable |

| Byproduct | Water | Catechol | Pinacol | Pinacolboronate species |

| Key Advantage | Direct use in many couplings | High reactivity | Good stability of ester, atom economy | Versatile for C-H borylation |

Overview of Key Research Areas and Methodological Significance

Established Synthetic Pathways for this compound

The preparation of this compound can be achieved through several established routes, primarily involving the reaction of a boron source with pinacol (B44631).

Synthesis from Borate Esters and Pinacol

One of the most common methods for synthesizing pinacolborane involves the reaction of a borane (B79455) complex with pinacol. A widely used precursor is the borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). In a typical procedure, the BH₃·SMe₂ complex is added to a solution of pinacol in a solvent like dichloromethane (B109758) (CH₂Cl₂), often at 0°C. The reaction mixture is then allowed to warm to room temperature, during which hydrogen gas is evolved. orgsyn.org The resulting pinacolborane can be used directly or purified by distillation. orgsyn.orgchemicalbook.com Yields for this method are generally high, with one procedure reporting an 81.7% yield. orgsyn.org

An alternative approach utilizes borane-amine complexes. For instance, reacting H₃B·N(Ph)Et₂ with pinacol in tetrahydrofuran (B95107) dimethyl ether, followed by vacuum distillation, can produce pinacolborane in a 75% yield. chemicalbook.com A different strategy employs dichloroborane. In this method, a dioxane solution of dichloroborane is reacted with pinacol in dichloromethane in the presence of a base, such as triethylamine (B128534) or N,N-diethylaniline, to neutralize the generated HCl. nih.gov This condensation reaction proceeds under alkaline conditions and can produce pinacolborane in yields ranging from 84% to 89%. nih.gov

Table 1: Synthesis of this compound

| Boron Source | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Borane-dimethyl sulfide (BH₃·SMe₂) | Pinacol | CH₂Cl₂ | 0°C to room temperature | 81.7% | orgsyn.org |

| Borane-N,N-diethylaniline (H₃B·N(Ph)Et₂) | Pinacol | Tetrahydrofuran dimethyl ether | Room temperature | 75% | chemicalbook.com |

| Dichloroborane | Pinacol, Triethylamine | CH₂Cl₂ | 20°C, 12h | 84% | nih.gov |

Preparation via Reductive Methods

The synthesis of pinacolborane from borane complexes like borane-dimethyl sulfide can be classified as a reductive method due to the formal reduction of the boron center and the accompanying evolution of hydrogen gas. The reaction between the borane-dimethyl sulfide complex and pinacol proceeds via the displacement of dimethyl sulfide and subsequent reaction with the diol, leading to the formation of pinacolborane and the release of H₂. orgsyn.org Care must be taken to ensure sufficient venting for the hydrogen gas produced during the reaction. orgsyn.org This process offers a direct route to pinacolborane suitable for subsequent synthetic applications without the need for isolating the often costly borane precursors. chemicalbook.com

Synthesis of Substituted this compound Derivatives

Substituted pinacol boronate esters are crucial intermediates, particularly for the Suzuki-Miyaura cross-coupling reaction. Their synthesis has been extensively developed to accommodate a wide range of functional groups and molecular architectures.

Organometallic Reagent-Mediated Synthesis (e.g., Grignard Reagents)

A general and efficient method for preparing pinacol boronate esters involves the reaction of organometallic reagents, such as Grignard reagents (R-MgX), with a boron-containing electrophile. The reaction between pinacolborane (HBpin) and various Grignard reagents at ambient temperatures in a solvent like tetrahydrofuran (THF) affords the corresponding pinacol boronate esters in very good yields. smolecule.com The reaction proceeds through a trialkoxy alkyl borohydride (B1222165) intermediate, which then eliminates hydridomagnesium bromide. smolecule.com

Alternatively, quenching aryl Grignard reagents with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) provides another route to aryl boronate esters. sigmaaldrich.com This method can sometimes lead to mixtures of boronic and borinic acid derivatives, but gentle heating can drive the equilibration to the desired boronic ester product. sigmaaldrich.com

The synthesis can also be performed under Barbier conditions, where the organic halide is reacted with magnesium metal in situ in the presence of pinacolborane. This one-pot approach is particularly advantageous for reactive halides, such as benzylic and allylic halides, as it minimizes the formation of Wurtz coupling side products. smolecule.com

Table 2: Grignard Reagent-Mediated Synthesis of Pinacol Boronate Esters

| Boron Reagent | Organometallic Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Pinacolborane (HBpin) | Aliphatic/Aromatic Grignard Reagents | Ambient temperature, THF | Alkyl/Aryl Pinacol Boronates | smolecule.com |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Aryl Grignard Reagents | Non-cryogenic, THF, optional heating | Aryl Pinacol Boronates | sigmaaldrich.com |

| Pinacolborane (HBpin) | In situ formed Grignard Reagent (Barbier) | Ambient temperature, THF | Aryl/Allylic/Benzylic Pinacol Boronates | smolecule.com |

Catalytic Borylation for Diverse Pinacol Boronate Ester Formation

Transition metal-catalyzed borylation reactions represent a powerful and atom-economical approach to synthesizing pinacol boronate esters. These methods allow for the direct functionalization of C-H bonds or the conversion of organic halides.

Iridium-catalyzed direct C-H borylation of arenes is an economical and environmentally benign process. nih.gov A highly effective catalyst system combines [Ir(OMe)(COD)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), which facilitates the stoichiometric borylation of arenes using either bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). nih.gov Palladium catalysts are also employed for the borylation of benzylic C-H bonds in alkylbenzenes using HBpin. sigmaaldrich.com

Furthermore, palladium-catalyzed cross-coupling reactions of aryl halides and triflates with B₂pin₂ or HBpin provide a milder alternative to traditional methods that use organolithium or Grignard reagents. nih.gov Copper catalysts have also been shown to be effective for the coupling of aryl iodides with HBpin to form aryl boronates. sigmaaldrich.com

Multi-Step Synthesis of Complex this compound Derivatives

The synthesis of complex or highly functionalized pinacol boronate esters often requires multi-step sequences.

An example is the three-step synthesis of 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B3028443) from the inexpensive starting material, dichloromethane. orgsyn.orgresearchgate.net

Step A: Dichloromethane is deprotonated with n-butyllithium at -100°C and trapped with trimethyl borate, followed by an acidic quench to yield (dichloromethyl)boronic acid. orgsyn.org

Step B: The crude (dichloromethyl)boronic acid is then esterified with pinacol in the presence of magnesium sulfate (B86663) to give 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. orgsyn.org

Step C: Finally, a Finkelstein reaction using sodium iodide in acetone (B3395972) converts the dichloro-derivative into the target 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. researchgate.net

Another example is the preparation of naphthylene-substituted derivatives. 2-(1-Naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized in a two-step sequence from 1-aminonaphthalene. chemicalbook.com

Step 1: 1-Aminonaphthalene is treated with hydrochloric acid and sodium nitrite (B80452) in a methanol/water mixture at 0-5°C to form the corresponding diazonium salt in a Sandmeyer-type reaction setup. chemicalbook.com

Step 2: The diazonium intermediate is then reacted directly with bis(pinacolato)diboron (B₂pin₂) to yield the desired naphthyl-substituted pinacol boronate ester with a reported yield of 85%. chemicalbook.com

Transition Metal-Catalyzed Transformations

This compound, commonly known as pinacolborane (HBpin), is a versatile reagent in organic synthesis, particularly in transition metal-catalyzed reactions for the formation of carbon-boron bonds. These reactions are pivotal as the resulting organoboron compounds are key intermediates for a wide array of subsequent transformations, including the renowned Suzuki-Miyaura cross-coupling. researchgate.netorganic-chemistry.org The development of catalytic strategies utilizing pinacolborane has significantly advanced the field of C-H functionalization and cross-coupling reactions.

Palladium-Catalyzed Reactions

Palladium catalysts have been instrumental in promoting the reactivity of pinacolborane for various transformations, including the direct borylation of C-H bonds and cross-coupling reactions. These methods offer a direct route to valuable organoboronate esters. nih.govnih.gov

Palladium-catalyzed C-H borylation allows for the direct conversion of a C-H bond into a C-B bond, a transformation of significant synthetic value. While iridium and rhodium catalysts are more commonly associated with C-H borylation, palladium-catalyzed methods have emerged as a complementary approach. nih.gov These reactions often proceed via a different mechanism and can offer unique selectivity. For instance, palladium(II) catalysts have been effectively used for the directed borylation of C(sp³)–H bonds in carboxylic acid derivatives. nih.gov The use of a quinoline-based ligand was found to be crucial in promoting the β-borylation of these substrates with bis(pinacolato)diboron (B₂pin₂). nih.gov This methodology is applicable to both primary β-C(sp³)–H bonds and secondary C(sp³)–H bonds within various carbocyclic systems. nih.gov

Mechanistic studies, including kinetic isotope effect experiments, suggest that C-H bond cleavage is the rate-limiting step in these transformations. nih.gov A proposed catalytic cycle involves a Pd(II)/Pd(0) pathway where a palladacycle intermediate reacts with the boron source to form the borylated product. nih.gov

Pinacolborane is a key reagent in palladium-catalyzed cross-coupling reactions, particularly in the Miyaura borylation, which synthesizes boronate esters from aryl or vinyl halides. organic-chemistry.orgresearchgate.net These in situ or pre-formed boronate esters are then readily used in subsequent Suzuki-Miyaura cross-coupling reactions to form C-C bonds. researchgate.netnih.govnih.gov The development of one-pot borylation/Suzuki cross-coupling procedures has streamlined synthetic processes, avoiding the need to isolate the often sensitive boronic acid intermediates. nih.gov

The substrate scope for these reactions is broad, encompassing a wide range of aryl, heteroaryl, and vinyl halides. nih.govorganic-chemistry.org Early methods often required high catalyst loadings and were limited in scope, particularly with less reactive aryl chlorides. nih.govnih.gov However, significant advancements have been made. For example, the use of highly active catalyst systems, such as those based on PdCl₂(CH₃CN)₂ and bulky, electron-rich phosphine (B1218219) ligands like SPhos, allows for the efficient borylation of aryl and heteroaryl iodides, bromides, and even some chlorides with low catalyst loadings and short reaction times. nih.govorganic-chemistry.org This improved system demonstrates broad functional group tolerance. nih.govorganic-chemistry.org

The choice of base and solvent can also be critical. For instance, while many reactions proceed well in dioxane with a base like triethylamine, the borylation of certain aryl chlorides shows better results when triethylamine is used as the solvent. organic-chemistry.org The reaction conditions can be optimized to be mild, making them suitable for complex molecule synthesis. organic-chemistry.orgorganic-chemistry.org

Here is an interactive data table summarizing the substrate scope in Pd-catalyzed borylation with pinacolborane:

The design and optimization of ligands are paramount to the success and broad applicability of palladium-catalyzed reactions involving pinacolborane. The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction. For C-H borylation reactions, specific ligands are often required to promote the desired transformation. For example, a quinoline-based ligand was identified as being highly effective for the Pd-catalyzed β-borylation of carboxylic acid derivatives. nih.gov

In the context of cross-coupling reactions, the development of bulky, electron-rich phosphine ligands has been a game-changer. nih.gov Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and t-Bu-DPEphos (bis(2-di-tert-butylphosphinophenyl)ether) have enabled the development of highly active catalyst systems for the Miyaura borylation. nih.govorganic-chemistry.org These ligands facilitate the oxidative addition of the aryl halide to the palladium center and subsequent transmetalation with pinacolborane. The use of dicyclohexylphosphino biphenyl (B1667301) ligands, in general, has been shown to result in higher conversions and yields compared to their diphenyl- or di-tert-butylphosphino counterparts in certain borylation processes. nih.gov The development of pre-catalysts, where the ligand is already coordinated to the palladium center, has also contributed to the reproducibility and efficiency of these reactions. nih.gov

The continuous development of new and improved ligands is crucial for expanding the substrate scope, lowering catalyst loadings, and achieving milder reaction conditions in palladium-catalyzed transformations with pinacolborane. nih.govescholarship.orgescholarship.org

Copper-Catalyzed Reactions

Copper catalysts have emerged as a cost-effective and efficient alternative to palladium for certain transformations involving pinacolborane. They are particularly effective in the hydroboration of unsaturated systems.

Copper-catalyzed hydroboration of unsaturated compounds, such as 1,3-enynes, with pinacolborane provides a direct and atom-economical route to valuable organoboron compounds. rsc.orgresearchgate.net This methodology has been successfully applied to the synthesis of chiral allenylboronates through enantioselective hydroboration. rsc.orgrsc.org By using a catalyst generated from a copper salt (e.g., Cu(OAc)₂) and a chiral bisphosphine ligand like (S,S)-Ph-BPE, a wide range of alkyl- and aryl-substituted 1,3-enynes can be converted to the corresponding allenes in good yields and with high to excellent enantioselectivities. rsc.orgrsc.org This transformation tolerates a variety of functional groups, including chloro, bromo, and ester groups. rsc.org

Recent studies have also demonstrated the copper-catalyzed alkyne-selective hydroboration of 1,3-enynes to produce 2-boryl-1,3-dienes. nih.gov Using a catalyst system of CuOAc and a ligand such as Xantphos, the boryl group is installed on the internal carbon of the enyne with high Z:E selectivity. nih.gov This protocol utilizes commercially available reagents and proceeds under mild conditions. nih.gov The mechanism of these copper-catalyzed hydroborations is thought to involve the formation of copper-boryl and copper-hydride species that readily add across the unsaturated bond. nih.gov

Below is an interactive data table showcasing research findings on the copper-catalyzed hydroboration of 1,3-enynes with pinacolborane:

Coupling with Aryl Iodides

The palladium-catalyzed coupling of this compound (pinacolborane) with aryl iodides is a cornerstone of modern organic synthesis, primarily recognized as the Miyaura borylation. This reaction facilitates the formation of a carbon-boron bond, yielding aryl boronate esters which are versatile intermediates in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netnih.govlibretexts.org

The catalytic cycle, as elucidated by computational and experimental studies, is generally understood to proceed through a series of well-defined steps. researchgate.netfigshare.comsemanticscholar.org The reaction is initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. This step is often rate-determining and results in the formation of a palladium(II) species. Following this, a transmetalation step occurs where the boron moiety from pinacolborane is transferred to the palladium center, displacing the halide. This step is crucial and its exact mechanism has been a subject of investigation. One proposed pathway involves a σ-bond metathesis between the Pd-aryl species and pinacolborane. researchgate.netfigshare.com Another involves the formation of a boronate complex which then reacts with the palladium-aryl intermediate. The presence of a base is critical in this stage, facilitating the regeneration of the active catalyst and the formation of the final product. The cycle is completed by the reductive elimination of the aryl boronate ester, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.netlibretexts.orgacsgcipr.org

The choice of palladium catalyst and supporting ligands is paramount for the efficiency and scope of the reaction. While early systems often required high catalyst loadings and harsh conditions, significant advancements have been made. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, allow the reaction to proceed under milder conditions with lower catalyst loadings. nih.govorganic-chemistry.org These improved systems have broadened the substrate scope to include a wide variety of aryl iodides, including those with electron-donating and electron-withdrawing groups, as well as sterically hindered substrates. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for the Borylation of Aryl Iodides with Pinacolborane

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| PdCl₂(dppf) | KOAc | Dioxane | 80 | 18 h | 85 | acs.org |

| [Pd(dba)₂]/PCy₃ | K₃PO₄ | Dioxane | 80 | 16 h | 95 | researchgate.net |

| PdCl₂(CH₃CN)₂/SPhos | NEt₃ | 1,4-Dioxane | 80 | 0.5-2 h | 90-98 | organic-chemistry.org |

| Pd(OAc)₂/XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 2 h | 96 | acs.org |

Rhodium-Catalyzed Reactions

Hydrogenation of Borylated Arenes and Heteroarenes

Rhodium catalysts have emerged as powerful tools for the hydrogenation of borylated arenes and heteroarenes, providing access to saturated cyclic boronate esters which are valuable building blocks in organic synthesis. nih.govresearchgate.netlookchem.com These reactions are particularly significant as the resulting saturated structures are often difficult to prepare through other synthetic routes. A key feature of these hydrogenations is their stereoselectivity, often proceeding with high cis-selectivity. nih.govlookchem.com

The most effective catalysts for this transformation are often heterogeneous rhodium catalysts, such as rhodium on carbon (Rh/C) or rhodium on alumina (B75360) (Rh/Al₂O₃), as well as specific homogeneous complexes like those involving cyclic (alkyl)(amino)carbene (CAAC) ligands. lookchem.commsu.edu The reaction conditions typically involve a hydrogen atmosphere and can be carried out at or near room temperature. The choice of catalyst can be crucial for achieving high yields and selectivities, especially when dealing with sensitive functional groups or specific heterocyclic systems. msu.edu For instance, while Rh/C is effective for many substrates, other catalysts might be required to minimize side reactions like deboronation. msu.edu

The scope of the reaction is broad, tolerating a variety of functional groups on the aromatic ring. This allows for the direct hydrogenation of complex borylated arenes without the need for protecting groups. nih.govlookchem.com The resulting saturated boronate esters can be further functionalized, for example, through Suzuki-Miyaura cross-coupling reactions, demonstrating their utility as synthetic intermediates. nih.gov

Table 2: Rhodium-Catalyzed Hydrogenation of Borylated Arenes

| Substrate | Catalyst | Solvent | Pressure (bar H₂) | Temperature (°C) | Yield (%) | Diastereoselectivity (cis:trans) | Reference |

| Phenylboronic acid pinacol ester | [Rh(cod)Cl]₂/CAAC | THF | 50 | 25 | >99 | >20:1 | nih.gov |

| 4-Methoxyphenylboronic acid pinacol ester | 5% Rh/C | Methanol | 4 | 25 | 98 | >20:1 | msu.edu |

| 3-Borylated pyridine | 5% Rh/C | Ethanol | 4 | 25 | 85 | >20:1 | msu.edu |

| 2-Borylated thiophene | [Rh(cod)Cl]₂/CAAC | THF | 50 | 25 | 96 | >20:1 | nih.gov |

Borylation of Primary Alkyl Chlorides

Rhodium catalysis has also been successfully applied to the borylation of primary alkyl chlorides with pinacolborane. This reaction provides a direct route to alkylboronate esters from readily available alkyl chlorides, which are generally less reactive than the corresponding bromides and iodides. The development of efficient catalytic systems for this transformation is of significant interest as it expands the range of accessible organoborane compounds.

Mechanistic studies suggest that the reaction likely proceeds through a catalytic cycle involving oxidative addition of the alkyl chloride to a rhodium(I) complex, followed by transmetalation with pinacolborane and reductive elimination of the alkylboronate ester. The choice of ligand is critical for the success of this reaction, with specific phosphine ligands often being employed to promote the desired catalytic activity.

Other Metal-Catalyzed Systems (e.g., Iridium, Cobalt, Titanium, Indium)

Beyond palladium and rhodium, a variety of other transition metals have been shown to catalyze reactions involving pinacolborane, each offering unique reactivity and selectivity profiles.

Iridium-Catalyzed Reactions: Iridium catalysts are particularly effective for the hydroboration of alkenes and for C-H borylation reactions. organic-chemistry.orgresearchgate.netrsc.org In the hydroboration of alkenes, iridium catalysts, often in combination with phosphine ligands like dppm or dppe, exhibit excellent regioselectivity for the terminal or anti-Markovnikov product, even with internal alkenes. organic-chemistry.orgresearchgate.net This selectivity is often superior to that observed with rhodium catalysts. organic-chemistry.org Iridium-catalyzed C-H borylation allows for the direct functionalization of C-H bonds in arenes and heteroarenes, providing a highly atom-economical route to aryl and heteroaryl boronates. rsc.orgnih.govacs.org

Cobalt-Catalyzed Reactions: Cobalt catalysts have been developed for various transformations with pinacolborane, including the hydroboration of ketones and the C-H borylation of heteroarenes. rsc.orgnih.govnih.gov Cobalt-catalyzed asymmetric hydroboration of aryl ketones, using chiral iminopyridine oxazoline (B21484) ligands, can proceed with high enantioselectivity. rsc.org In the C-H borylation of five-membered heteroarenes, mechanistic studies have identified a cobalt(III) dihydride boryl complex as the catalyst resting state, with H₂ reductive elimination being the turnover-limiting step. nih.govnih.govacs.org

Titanium-Catalyzed Reactions: Titanium, an earth-abundant and low-toxicity metal, is an attractive candidate for catalysis. umd.edu Titanium complexes have been investigated for the hydroboration of alkynes and the deoxygenative reduction of esters using pinacolborane. umd.eduacs.org For instance, a titanium(IV) alkyl complex has been shown to be a competent catalyst for the deoxygenative reduction of esters to the corresponding boryl ethers under solvent-free conditions at room temperature. acs.org The catalytic hydroboration of alkynes like phenylacetylene (B144264) with titanocene (B72419) dicarbonyl as a catalyst has also been explored to produce vinyl boronate esters. umd.edu

Indium-Catalyzed Reactions: While less common, indium catalysts have also found application in reactions with pinacolborane. Research in this area is ongoing, exploring the potential of indium to mediate unique transformations.

Table 3: Overview of Other Metal-Catalyzed Reactions with Pinacolborane

| Metal | Reaction Type | Substrate Type | Key Features |

| Iridium | Hydroboration | Alkenes | High anti-Markovnikov selectivity. organic-chemistry.orgresearchgate.net |

| Iridium | C-H Borylation | Arenes, Heteroarenes | Direct functionalization of C-H bonds. rsc.orgnih.gov |

| Cobalt | Asymmetric Hydroboration | Aryl Ketones | High enantioselectivity with chiral ligands. rsc.org |

| Cobalt | C-H Borylation | Heteroarenes | Mechanistic insights into catalyst resting state. nih.govnih.gov |

| Titanium | Deoxygenative Reduction | Esters | Earth-abundant metal, mild conditions. acs.org |

| Titanium | Hydroboration | Alkynes | Formation of vinyl boronate esters. umd.edu |

Metal-Free and Organocatalytic Approaches

Borane-Catalyzed Chemoselective Reductions and Hydrofunctionalizations

In a departure from transition metal-based systems, borane-catalyzed reactions have emerged as a powerful strategy for the chemoselective reduction and hydrofunctionalization of various organic substrates using pinacolborane. organic-chemistry.orged.ac.ukorganic-chemistry.orgacs.org These metal-free approaches offer advantages in terms of cost, toxicity, and sometimes unique selectivity.

A key concept in this area is the use of a borane catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) or 9-borabicyclo[3.3.1]nonane (9-BBN), to activate pinacolborane and facilitate reactions that would otherwise be sluggish. organic-chemistry.orgnih.govnsf.gov One notable application is the chemoselective reduction of α,β-unsaturated ketones (enones). organic-chemistry.orged.ac.ukorganic-chemistry.orgacs.org The reaction proceeds via a 1,4-hydroboration of the enone, selectively reducing the carbon-carbon double bond while leaving the carbonyl group intact. The catalytic cycle is sustained by a B-O/B-H transborylation step with pinacolborane, which regenerates the active borane catalyst. ed.ac.ukorganic-chemistry.org This method displays high chemoselectivity and functional group tolerance. organic-chemistry.org

Isotopic labeling studies and single-turnover experiments have provided support for the proposed mechanism, confirming the 1,4-hydroboration and subsequent B-O/B-H transborylation as key steps in the catalytic cycle. ed.ac.ukacs.org The choice of borane catalyst can be critical; for example, tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349) (BArF₃) is effective for the hydroboration of alkenes with pinacolborane, whereas the more common B(C₆F₅)₃ is not. nih.gov This is attributed to the ability of BArF₃ to undergo substituent redistribution with pinacolborane to form more reactive hydroborane species. nih.gov

Table 4: Borane-Catalyzed Chemoselective Reduction of Enones with Pinacolborane

| Enone Substrate | Borane Catalyst | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Reference |

| Chalcone | [H-B-9-BBN]₂ | Ethyl Acetate | 40 | 16 | 95 | organic-chemistry.org |

| 4-Chlorochalcone | [H-B-9-BBN]₂ | Ethyl Acetate | 40 | 16 | 98 | organic-chemistry.org |

| 4-Methylchalcone | [H-B-9-BBN]₂ | Ethyl Acetate | 40 | 16 | 96 | organic-chemistry.org |

| Cyclohexenone | [H-B-9-BBN]₂ | Ethyl Acetate | 40 | 16 | 85 | organic-chemistry.org |

Tropylium-Promoted Hydroboration Reactions

A significant advance in the reactivity of this compound (pinacolborane, HBpin) is the use of tropylium (B1234903) salts as metal-free catalysts for hydroboration reactions. organic-chemistry.orgnih.gov This strategy leverages the tropylium ion's capacity as both a Lewis acid and an organic oxidant to promote the hydroboration of a wide array of unsaturated substrates, including alkynes, alkenes, and epoxides. organic-chemistry.orgchemrxiv.org The reaction proceeds efficiently under mild conditions, providing access to various vinyl and alkyl boronic esters. nih.govchemrxiv.org

The catalytic cycle is initiated by the tropylium ion abstracting a hydride from pinacolborane. nih.govchemrxiv.org This step is mechanistically uncommon and generates a highly reactive borenium cation intermediate. organic-chemistry.orgchemrxiv.org This electrophilic boron species is central to the subsequent hydroboration of the substrate. organic-chemistry.org The reaction is sensitive to the solvent, with non-polar solvents like dichloroethane favoring the reaction, while coordinating solvents such as acetonitrile (B52724) are inhibitory. organic-chemistry.org

Experimental and computational studies, including Density Functional Theory (DFT) calculations, have corroborated this mechanism. organic-chemistry.orgnih.gov The process demonstrates high regio- and stereoselectivity, particularly in the hydroboration of alkynes, which predominantly yields (E)-vinylboronates. organic-chemistry.org This metal-free approach presents a sustainable and cost-effective alternative to conventional transition-metal-catalyzed hydroboration methods. organic-chemistry.org

| Substrate (Arylacetylene) | Product | Yield (%) |

|---|---|---|

| Phenylacetylene | (E)-2-Phenylvinylboronic acid pinacol ester | 95 |

| 4-Methoxyphenylacetylene | (E)-2-(4-Methoxyphenyl)vinylboronic acid pinacol ester | 98 |

| 4-Chlorophenylacetylene | (E)-2-(4-Chlorophenyl)vinylboronic acid pinacol ester | 91 |

| 1-Ethynyl-4-nitrobenzene | (E)-2-(4-Nitrophenyl)vinylboronic acid pinacol ester | 75 |

| 2-Ethynylthiophene | (E)-2-(Thiophen-2-yl)vinylboronic acid pinacol ester | 85 |

Novel Metal-Free Borylation Strategies

The development of metal-free catalytic systems represents a significant shift in borylation chemistry, driven by the quest for more sustainable and economical synthetic routes. The tropylium-promoted hydroboration using pinacolborane is a prime example of such a strategy. chemrxiv.org This method avoids the use of precious or abundant transition metals, which are the traditional catalysts for hydroboration. chemrxiv.org The reaction mechanism, initiated by hydride abstraction via the tropylium ion, establishes a new catalytic paradigm in hydroboration chemistry, distinguishing it from nucleophilic or hydride-donor catalysts. chemrxiv.org

This approach has proven effective for a broad range of substrates. chemrxiv.org Arylacetylene substrates, including those with heterocyclic motifs, react efficiently to produce (E)-alkenyl boronic esters in good to excellent yields. chemrxiv.org The strategy has also been successfully applied to the hydroboration of alkenes and epoxides, showcasing its versatility. nih.gov These developments in metal-free borylation expand the synthetic utility of organoboron compounds, which are crucial precursors in cross-coupling chemistry for pharmaceuticals and materials science. organic-chemistry.orgnih.gov

Mechanistic Investigations of this compound Transformations

Transmetalation Pathways in Cross-Coupling Reactions

Transmetalation is a critical, often rate-limiting, step in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which frequently utilizes pinacolborane derivatives. Mechanistic studies have identified two primary competing pathways for this process: the boronate pathway and the oxo-palladium pathway. chembites.orgresearchgate.net The dominant pathway is heavily influenced by reaction conditions, including the base, solvent, ligands, and the presence of additives like phase-transfer catalysts. nih.govnih.gov

Boronate Pathway (Path A): In this mechanism, the base (e.g., hydroxide (B78521) or alkoxide) attacks the boron atom of the organoboron reagent. chembites.orgprinceton.edu This forms a more nucleophilic four-coordinate "ate" complex, which then readily transmetalates its organic group to the palladium(II) halide complex. researchgate.netprinceton.edu This pathway was initially proposed based on the observation that the reaction is poor without a base but proceeds efficiently upon its addition. princeton.edu

Oxo-Palladium Pathway (Path B): This pathway involves the base reacting with the palladium(II) halide complex (L-Pd-R-X) to form a palladium-hydroxo (L-Pd-R-OH) or palladium-alkoxo species. chembites.orgnih.gov This palladium complex is more reactive and subsequently reacts with the neutral three-coordinate organoboron reagent to facilitate transmetalation. chembites.org Kinetic studies have shown that the reaction of a Pd-OH complex with a boronic acid can be significantly faster than the reaction of a Pd-Cl complex with a boronate "ate" complex, suggesting this pathway can be kinetically favorable. chembites.org

Computational and experimental evidence indicates that for C(sp²)–C(sp²) couplings, both pathways are plausible, and differentiating between them can be challenging. nih.gov However, the introduction of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), has been shown to shift the dominant mechanism from the oxo-palladium pathway to the boronate pathway, leading to significant rate enhancements. nih.gov

| Feature | Boronate Pathway (Path A) | Oxo-Palladium Pathway (Path B) |

|---|---|---|

| Site of Base Action | Organoboron Species (e.g., Pinacolborane ester) chembites.orgresearchgate.net | Palladium(II) Halide Complex chembites.orgnih.gov |

| Activated Intermediate (Boron) | Four-coordinate boronate "ate" complex princeton.edu | Neutral three-coordinate organoboron species chembites.org |

| Activated Intermediate (Palladium) | Palladium(II) Halide Complex nih.gov | Palladium(II) Hydroxide/Alkoxide Complex nih.gov |

| Key Step | Reaction of boronate "ate" complex with Pd-X species. nih.gov | Reaction of Pd-OH species with neutral boronic ester/acid. chembites.org |

| Influenced by | Phase-transfer catalysts (favored with). nih.gov | Water content, nature of base. nih.gov |

Elucidation of Hydroboration Mechanisms

The mechanism of hydroboration using pinacolborane can vary significantly depending on the catalytic conditions. In uncatalyzed or traditional metal-catalyzed reactions, the process is generally understood to be a concerted, stereospecific syn-addition of the H–B bond across a carbon-carbon multiple bond. libretexts.orgmasterorganicchemistry.com The borane acts as a Lewis acid, accepting electrons from the electron-rich alkene or alkyne. libretexts.org This leads to an anti-Markovnikov addition, where the boron atom attaches to the less substituted carbon. libretexts.orgyoutube.com

However, novel catalytic systems have revealed alternative mechanisms. In the tropylium-promoted hydroboration of alkynes, alkenes, and epoxides, the reaction does not proceed via a simple concerted addition. nih.gov Instead, the mechanism is initiated by a distinct chemical event: the hydride abstraction from pinacolborane by the tropylium cation. organic-chemistry.orgnih.govchemrxiv.org This generates a highly electrophilic borenium cation. organic-chemistry.org This cation is the key intermediate that promotes the hydroboration. This pathway is followed by a series of counterion-activated substituent exchanges to generate the final hydroborated product. nih.gov This mechanistic paradigm, confirmed by both experimental studies and DFT calculations, highlights a departure from traditional hydroboration pathways and opens new avenues for controlling reactivity and selectivity. nih.govchemrxiv.org

Boronate Ligand Exchange and Activation Strategies

The reactivity of organoboronates derived from pinacolborane is often enhanced through activation strategies involving the boronate moiety. A primary strategy is the formation of a four-coordinate "ate" complex. princeton.eduresearchgate.net The reaction of a three-coordinate boronic ester with a Lewis base (nucleophile), such as a hydroxide or alkoxide ion, results in the formation of a tetrahedral boronate "ate" complex. princeton.eduresearchgate.net This process increases the electron density on the boron center, rendering the attached organic group more nucleophilic and facilitating its transfer during transmetalation in cross-coupling reactions. researchgate.net

Ligand exchange is another crucial aspect of activation. In the context of catalysis, this can refer to the exchange of ligands on the metal center or at the boron atom. For Suzuki-Miyaura couplings, the dissociation of a phosphine ligand from the palladium center to form a three-coordinate intermediate is often a kinetic requirement for the transmetalation step to proceed. nih.gov Furthermore, boronate anions themselves can act as bridging ligands to construct coordination networks with metal ions, demonstrating their versatility as ligands. mdpi.com These strategies, which modulate the electronic and steric properties of either the organoboron species or the catalyst, are fundamental to controlling the outcome of transformations involving this compound. nih.govresearchgate.net

Role of Lewis Acid and Lewis Base Activation in Reactivity

The concepts of Lewis acidity and basicity are central to understanding and manipulating the reactivity of this compound. wikipedia.org A Lewis acid is an electron-pair acceptor, while a Lewis base is an electron-pair donor, and their interaction forms a Lewis acid-base adduct. libretexts.orgcsbsju.edu

Lewis Acid Activation: Pinacolborane itself can be activated by a Lewis acid. In tropylium-promoted hydroboration, the tropylium ion functions as a potent Lewis acid, but its role extends to being a hydride abstractor. organic-chemistry.orgchemrxiv.org This interaction generates a cationic borenium species, which is a much stronger electrophile than the parent pinacolborane, thereby activating it for addition to unsaturated bonds. organic-chemistry.org This type of activation by an external agent is a powerful strategy for initiating reactions under metal-free conditions. chemrxiv.org

Lewis Base Activation: Lewis bases play a critical role in activating pinacolborane derivatives for cross-coupling reactions. As discussed, bases like hydroxide or alkoxide ions function as Lewis bases, donating an electron pair to the empty p-orbital of the boron atom in the boronic ester. princeton.edulibretexts.org This formation of a four-coordinate boronate "ate" complex is a classic example of Lewis base activation. princeton.edu The resulting complex is more nucleophilic and reactive toward transmetalation. researchgate.net In some systems, a Lewis base can also activate a Lewis acid catalyst, which in turn activates the substrate, a concept known as Lewis base activation of a Lewis acid (LBLA). illinois.edunih.gov The interplay between Lewis acids and bases is therefore a fundamental tool for controlling the diverse transformations of pinacolborane.

| Activation Type | Activating Agent (Example) | Role of Agent | Activated Pinacolborane Species | Resulting Reaction |

|---|---|---|---|---|

| Lewis Acid Activation | Tropylium Cation (C₇H₇⁺) | Hydride Abstractor / Lewis Acid organic-chemistry.orgchemrxiv.org | Borenium Cation ([Bpin]⁺) organic-chemistry.org | Hydroboration nih.gov |

| Lewis Base Activation | Hydroxide (OH⁻) | Lewis Base / Nucleophile princeton.edu | Boronate "ate" Complex ([R-Bpin(OH)]⁻) researchgate.net | Suzuki-Miyaura Cross-Coupling chembites.org |

Computational Chemistry Applications (e.g., DFT Calculations, HOMO/LUMO Analysis, Bond Dissociation Energies)

Computational chemistry has become an indispensable tool for elucidating the complex reactivity of this compound (pinacolborane, HBpin). Theoretical methods, particularly Density Functional Theory (DFT), provide deep insights into reaction mechanisms, transition states, and the electronic properties governing its behavior. These computational approaches allow researchers to predict and rationalize experimental outcomes, guiding the development of new synthetic methodologies.

Density Functional Theory (DFT) Calculations

DFT calculations are widely employed to map the potential energy surfaces of reactions involving pinacolborane. By calculating the energies of reactants, intermediates, transition states, and products, detailed reaction mechanisms can be proposed and evaluated. For instance, in the transition metal-free, base-catalyzed 1,2-diboration of arylacetylenes using a pinacolborane derivative (pinB-BMes₂), DFT calculations were crucial in distinguishing between different possible pathways. nih.gov The calculations indicated that the direct addition proceeds through an interaction of the acetylene-π system with the dimesitylboryl (BMes₂) fragment. nih.gov For the base-catalyzed pathway, DFT confirmed that a borataallene species is a key intermediate. nih.gov

Similarly, DFT has been used to investigate the mechanism of hydroboration catalysis. In the hydroboration of imines catalyzed by a doubly reduced arylborane, calculations at the SMD(THF)/ωB97XD/6-311++G(d,p) level of theory were used to construct free energy diagrams for different proposed catalytic cycles. rsc.org This analysis helped to identify the operative hydride shuttle, distinguishing between a cycle involving Li[H₂Bpin] and a hidden cycle with Li[BH₄]. rsc.org These studies showcase how DFT can unravel multifaceted reaction pathways and predict the thermodynamic feasibility of proposed mechanisms. rsc.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept within computational chemistry for understanding chemical reactivity. The interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile governs many chemical reactions. researchgate.netwuxiapptec.com The energies and spatial distributions of these orbitals in pinacolborane and its reaction partners are critical for predicting reactivity. researchgate.netresearchgate.net

The electrophilicity of a molecule is related to the energy of its LUMO, while nucleophilicity is related to the energy of its HOMO. wuxiapptec.com In reactions where pinacolborane acts as a hydride donor, the HOMO, which would be associated with the B-H bond, interacts with the LUMO of the substrate (e.g., an alkyne, imine, or ketone). Conversely, when pinacolborane acts as a Lewis acid, its LUMO, centered on the boron atom, is the key orbital for accepting electron density. The HOMO-LUMO energy gap is an indicator of the kinetic stability of a molecule; a smaller gap generally implies higher reactivity. nih.govdergipark.org.tr DFT calculations are routinely used to determine the energies and visualize the shapes of these frontier orbitals, providing a qualitative and quantitative basis for understanding and predicting the outcomes of reactions involving pinacolborane. youtube.comnih.govresearchgate.net

Table 1: Representative Calculated HOMO-LUMO Energies in Borane Systems

| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Bicyclic Borane (B₁₄H₂₆, octagon) | -6.89 | -2.11 | 4.78 | DFT | nih.gov |

| Bicyclic Borane (B₁₄H₂₆, fulvene-like) | -7.05 | -1.84 | 5.21 | DFT | nih.gov |

| Diazaborolyl-ortho-carborane | -5.78 to -5.96 | - | - | DFT | researchgate.net |

Bond Dissociation Energies (BDEs)

Table 2: Selected Bond Dissociation Energies (Experimental)

| Bond | Molecule | Bond Dissociation Energy (kJ/mol at 298 K) |

|---|---|---|

| CH₃CH₂–H | Ethane | 423.0 ± 1.7 |

| H–H | Hydrogen | 435.780 |

| HO–H | Water | 497.1 |

| C–C | Carbon (diatomic) | 607 |

| H₃C–CH₃ | Ethane | 368 |

Note: Data sourced from references wikipedia.org and ucsb.edu. These values provide context for the typical energy scales of covalent bonds.

Kinetic and Isotopic Labeling Studies in Mechanistic Elucidation

Kinetic studies and isotopic labeling are powerful experimental techniques used to probe reaction mechanisms, identify rate-determining steps, and validate intermediates proposed by computational models. researchgate.netnih.gov

Kinetic Studies

Monitoring the rate of a reaction as a function of reactant concentrations allows for the determination of the reaction order with respect to each component. This information is fundamental to deriving a rate law, which provides a mathematical description of the reaction mechanism. For example, in the reduction of pinacolone (B1678379) by borane catalyzed by oxazaborolidines, kinetic studies revealed that the reaction order for the ketone can change from first-order to zero-order depending on the specific catalyst used. researchgate.net This finding was crucial in ruling out the initial association of the ketone with the catalyst-borane complex as the universal rate-determining step, instead suggesting that an intramolecular hydride shift within a ternary complex is rate-limiting in some cases. researchgate.net

In the diboration of arylacetylenes with pinB-BMes₂, kinetic analysis showed that both reaction rates and product isomer ratios were sensitive to reaction conditions and the electronic nature of substituents on the aryl ring. nih.gov Such studies provide quantitative data that can be directly compared with the energy barriers calculated by computational methods, offering a powerful synergy between theory and experiment. nih.gov

Isotopic Labeling Studies

Isotopic labeling involves replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H) and tracking its fate in the products. wikipedia.org This technique is particularly useful for elucidating mechanisms involving bond-breaking or bond-forming steps at the labeled position. The change in reaction rate upon isotopic substitution is known as the Kinetic Isotope Effect (KIE). youtube.com

A primary KIE (typically kH/kD > 1) is observed when the bond to the labeled isotope is broken or formed in the rate-determining step of the reaction. youtube.com The magnitude of the KIE can provide information about the transition state structure. Conversely, the absence of a KIE suggests that the bond to the labeled atom is not cleaved in the rate-limiting step. youtube.com

In a study of the base-catalyzed diboration of a deuterated arylacetylene (3-d1) with pinB-BMes₂, an inverse kinetic isotope effect (kH/kD = 0.93) was observed. nih.gov This value, being less than one, indicates that the deuterated substrate reacts slightly faster than the non-deuterated one. Such an inverse KIE is often indicative of a change in hybridization at the labeled carbon from sp to sp² in a concerted step, which is consistent with the proposed mechanism. nih.gov Isotopic labeling is a cornerstone of mechanistic chemistry, providing unambiguous evidence for the involvement of specific bonds in the critical steps of a reaction sequence. researchgate.netresearchgate.netnih.gov

Diverse Applications of 4,4,5,5 Tetramethyl 1,3,2 Dioxaborolane in Organic Synthesis

Carbon-Carbon Bond Formation Methodologies

The construction of carbon-carbon bonds is fundamental to organic chemistry. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (B138367) plays a crucial role in two major strategies for this purpose: the Suzuki-Miyaura cross-coupling reaction and hydroboration transformations.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. muni.czyoutube.com Pinacol (B44631) boronate esters, derived from this compound, are excellent coupling partners in these reactions due to their stability and reactivity. nih.govnih.gov

The synthesis of biaryl and heterobiaryl scaffolds is a frequent objective in the development of pharmaceuticals, agrochemicals, and functional materials. nih.govorganic-chemistry.org The Suzuki-Miyaura reaction, utilizing pinacol boronate esters, provides a reliable and efficient route to these structures. nih.gov The reaction generally involves the coupling of an aryl or heteroaryl pinacol boronate with an aryl or heteroaryl halide. organic-chemistry.org

Recent advancements have expanded the scope of this reaction to include less reactive coupling partners like aryl chlorides and even carboxylic acid derivatives, which can be activated in situ. nih.govacs.org For instance, a palladium-catalyzed decarbonylative Suzuki-Miyaura cross-coupling has been developed, allowing various aryl carboxylic acids to couple with arylboronic acids, showcasing broad functional group tolerance. nih.gov This method has been successfully applied to the late-stage functionalization of complex molecules like probenecid (B1678239) and flufenamic acid. nih.gov Similarly, selective conditions have been established for the mono-alkylation of polychlorinated aromatics, such as the reaction of 2,6-dichloropyridine (B45657) with alkyl pinacol boronic esters to yield 2-chloro-6-alkylpyridines. acs.org

| Aryl/Heteroaryl Source | Boron Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ / FcPPh₂ | 2-Chloro-6-heptylpyridine | 80% | acs.org |

| 4-Methoxybenzoic acid | Phenylboronic acid | Pd(OAc)₂ / dppb | 4-Methoxybiphenyl | 94% | nih.gov |

| Benzo[b]thiophene-2-carboxylic acid | 4-Tolylboronic acid | Pd(OAc)₂ / dppb | 2-(p-Tolyl)benzo[b]thiophene | 88% | nih.gov |

| Probenecid | Phenylboronic acid | Pd(OAc)₂ / dppb | N,N-Dipropyl-4-(phenyl)benzenesulfonamide | 82% | nih.gov |

Controlling stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. In Suzuki-Miyaura reactions involving pinacol boronate esters, the choice of catalyst, particularly the ligand, can profoundly influence the outcome. For example, in the cross-coupling of β-enamido triflates with arylboronic acids, the use of Pd(PPh₃)₄ as a catalyst leads to the product with retention of the double bond's configuration. beilstein-journals.org In contrast, employing Pd(dppf)Cl₂ results in the preferential formation of the product with an inverted double bond configuration. beilstein-journals.org

Stereospecificity has also been achieved in the coupling of enantioenriched secondary alkylboron reagents. The transmetalation step from the boron atom to the palladium center typically proceeds with net retention of the stereocenter's configuration. nih.gov This has been demonstrated in the coupling of enantioenriched gem-diarylmethine boronates (neopentyl glycol esters, which are similar to pinacol esters) to create highly enantioenriched triarylmethanes. nih.gov Furthermore, the stereoselective synthesis of conjugated dienes is possible by coupling potassium alkenyltrifluoroborates (derived from boronic acids/esters) with alkenyl bromides, allowing for the controlled formation of (E,E), (E,Z), (Z,E), or (Z,Z) isomers. organic-chemistry.org

| Substrate 1 | Substrate 2 | Catalyst | Product Ratio (Retention:Inversion) | Reference |

|---|---|---|---|---|

| (Z)-β-Enamido triflate | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | 93:7 | beilstein-journals.org |

| (Z)-β-Enamido triflate | 3-Nitrophenylboronic acid | Pd(dppf)Cl₂ | 29:71 | beilstein-journals.org |

Hydroboration, the addition of a hydrogen-boron bond across a C-C double or triple bond, is a powerful and atom-economical method for producing organoboranes. researchgate.net Using this compound (pinacolborane) in this reaction yields stable alkyl and vinyl pinacol boronate esters, which are versatile intermediates for further transformations, including the aforementioned Suzuki-Miyaura coupling. nih.govnih.gov

The transition-metal-catalyzed hydroboration of alkenes and alkynes with pinacolborane is a well-established method for preparing boronate esters with high regio- and stereoselectivity. nih.gov For terminal alkynes, the reaction typically yields vinyl boronates. The selectivity for the E or Z isomer can be controlled by the choice of catalyst. For example, a manganese(I)-catalyzed hydroboration of terminal alkynes with pinacolborane is highly Z-selective for aryl alkynes and E-selective for aliphatic alkynes. nih.govacs.orgulisboa.ptnih.gov Ruthenium and iron-based catalysts have also been shown to produce E-vinylboronates from terminal alkynes. organic-chemistry.org

For alkenes, hydroboration with pinacolborane generally proceeds with anti-Markovnikov selectivity, placing the boron atom at the less substituted carbon. researchgate.netorganic-chemistry.org Catalysts based on iridium, rhodium, copper, and iron are commonly used. organic-chemistry.orgnih.gov For instance, iridium complexes with ligands like dppm are effective for the hydroboration of terminal aliphatic alkenes, achieving >99% selectivity for the linear alkyl boronate. organic-chemistry.org Copper-photocatalyzed systems have also been developed for the hydroboration of both alkenes and alkynes under mild conditions. nih.govnih.gov

| Substrate Type | Catalyst System | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Aryl Alkynes | Mn(I) PCP Pincer Complex | Vinyl Boronate | High Z-selectivity | nih.govacs.orgnih.gov |

| Aliphatic Alkynes | Mn(I) PCP Pincer Complex | Vinyl Boronate | High E-selectivity | nih.govacs.orgnih.gov |

| Terminal Alkynes | Ruthenium Hydride Pincer Complex | Vinyl Boronate | Z-vinylboronates (trans-addition) | organic-chemistry.org |

| Terminal Alkenes | [Ir(cod)Cl]₂ / dppm | Alkyl Boronate | >99% anti-Markovnikov | organic-chemistry.org |

| Styrene | Copper Photocatalyst (Cu-PC-2) | Alkyl Boronate | 97% Yield (anti-Markovnikov) | nih.gov |

Introducing chirality into molecules is a central goal of modern synthesis. Asymmetric hydroboration of prochiral alkenes with pinacolborane, using chiral catalysts, provides an effective route to enantiomerically enriched chiral alkylboronates. oakwoodchemical.com These chiral building blocks can then be converted into a variety of other functional groups with retention of stereochemistry. nih.govorganic-chemistry.org

Catalytic systems for this transformation are often based on rhodium or copper complexed with chiral ligands. nih.govorganic-chemistry.org For example, an efficient copper-catalyzed enantioselective hydroboration of unactivated 1,1-disubstituted alkenes using a chiral phosphine (B1218219) ligand ((R)-DTBM-Segphos) affords β-chiral alkyl pinacolboronates with high enantioselectivity (up to 99% ee). organic-chemistry.org Rhodium-catalyzed systems also offer powerful control. By selecting different TADDOL-derived chiral monophosphite ligands, the rhodium-catalyzed hydroboration of β-aryl methylidenes can be directed to selectively produce either chiral primary or tertiary boronate products, demonstrating both regiodivergence and enantiodivergence. nih.gov Furthermore, rhodium(III) catalysis has enabled the first asymmetric Markovnikov hydroboration of unactivated terminal alkenes, yielding secondary boronic esters with high regio- and enantiocontrol. bris.ac.ukacs.org

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1,1-Diphenylethylene | CuCl / (R)-DTBM-Segphos / KOt-Bu | Chiral β-alkyl boronate | 98% ee | organic-chemistry.org |

| 4-Methoxy-1,1-diphenylethylene | CuCl / (R)-DTBM-Segphos / KOt-Bu | Chiral β-alkyl boronate | 99% ee | organic-chemistry.org |

| β-Phenyl methylidene | [Rh(cod)₂]BF₄ / Chiral Ligand 1 | Chiral primary boronate | 97:3 er (regioselectivity >20:1) | nih.gov |

| β-Phenyl methylidene | [Rh(cod)₂]BF₄ / Chiral Ligand 2 | Chiral tertiary boronate | 97:3 er (regioselectivity 1:16) | nih.gov |

| 1-Decene | [Rh(cod)(S,S)-Ph-bod*)][SbF₆] / Diboron (B99234) reagent 4b | Chiral secondary boronate (Markovnikov) | 99:1 er | bris.ac.uk |

Hydroboration Applications in Organic Transformations

Hydroboration of Carbonyl Compounds and Enones

This compound, commonly known as pinacolborane (HBpin), is a versatile reagent for the hydroboration of carbonyl compounds, including aldehydes, ketones, and α,β-unsaturated enones. This transformation is a cornerstone of organic synthesis, providing a reliable method for the reduction of carbonyls to alcohols. The reaction's outcome and selectivity can be finely tuned through the choice of catalyst.

A variety of catalytic systems have been developed to facilitate the hydroboration of aldehydes and ketones with HBpin. Simple catalysts like sodium tert-butoxide (NaOt-Bu) can effectively catalyze the reduction of both aryl and dialkyl ketones at room temperature. organic-chemistry.org More sophisticated systems employing transition metals, such as iron(III) salen complexes, offer high yields and broad substrate scope under mild conditions with minimal catalyst loading. organic-chemistry.org Lanthanide complexes have also emerged as highly reactive catalysts, enabling the hydroboration of diverse aldehydes and ketones with low catalyst loadings and good functional group tolerance. organic-chemistry.orgresearchgate.net Theoretical studies suggest that the hydroboration of aldehydes is often more facile than that of ketones, a difference attributed to the increased steric hindrance and reduced electrophilicity of the ketone carbonyl group. researchgate.net

In the case of α,β-unsaturated enones, HBpin allows for highly selective reductions. A significant application is the chemo- and enantioselective 1,4-hydroboration (a Luche-type reduction), which reduces the carbon-carbon double bond to afford chiral ketones. Cobalt-based catalysts, particularly those with 8-oxazoline iminoquinoline (8-OIQ) ligands, have proven exceptionally effective for this purpose, delivering chiral β,β-disubstituted ketones with high yields and enantioselectivities. organic-chemistry.orgorganic-chemistry.org This method is notable for its operational simplicity and its applicability to challenging substrates like β,β-dialkyl enones. organic-chemistry.org The strategic value of this reaction has been demonstrated in the enantioselective synthesis of natural products such as (S)-ar-turmerone. organic-chemistry.org

Table 1: Catalytic Systems for Hydroboration with this compound (HBpin)

| Carbonyl Type | Catalyst System | Key Features | Ref. |

| Ketones | Sodium tert-butoxide (NaOt-Bu) | High-yielding for aryl and dialkyl ketones. | organic-chemistry.org |

| Aldehydes & Ketones | Iron(III) Salen Complexes | Good yields, high atom economy, broad scope. | organic-chemistry.org |

| Aldehydes & Ketones | Lanthanide Complexes (e.g., La[N(SiMe3)2]3) | High reactivity, low catalyst loading, good functional group tolerance. | organic-chemistry.orgresearchgate.net |

| α,β-Unsaturated Enones | Cobalt/8-OIQ Complex | Chemo- and enantioselective 1,4-reduction to chiral ketones. | organic-chemistry.orgorganic-chemistry.org |

Borylation Applications for Molecular Diversification

The introduction of a boronate ester group onto a molecular scaffold is a powerful strategy for diversification, as the boron moiety serves as a versatile handle for subsequent transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This compound is the preeminent reagent for these borylation reactions.

Direct C-H borylation is a highly sought-after transformation as it allows for the conversion of ubiquitous C-H bonds into valuable C-B bonds, bypassing the need for pre-functionalized substrates. Significant progress has been made in developing catalysts that can control the site of borylation. For instance, palladium catalysts can achieve borylation specifically at the benzylic C-H bond of alkylbenzenes to generate pinacol benzyl (B1604629) boronates. sigmaaldrich.com Iridium-catalyzed borylation is another cornerstone of this field, often used for the selective functionalization of aromatic and heteroaromatic C-H bonds. The regioselectivity is typically governed by steric factors, with borylation occurring at the least hindered position.

The borylation of aromatic and heteroaromatic halides or triflates is a robust and widely used method for preparing aryl- and heteroarylboronate esters. This reaction, often catalyzed by palladium complexes such as PdCl2(dppf), involves the coupling of an aryl electrophile with a boron source. Using HBpin in this context allows for the efficient synthesis of stable pinacol boronate esters from a range of substrates, including complex molecules like amino acid derivatives. The resulting arylboronate esters, such as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, are key building blocks in medicinal chemistry and materials science, enabling the construction of biaryl and heterobiaryl structures through subsequent cross-coupling reactions. bldpharm.comtcichemicals.com

Allylboration for Homoallylic Alcohol Synthesis

The allylboration reaction is a powerful and reliable method for carbon-carbon bond formation that allows for the synthesis of homoallylic alcohols with excellent stereocontrol. The key reagents for this transformation, allylboronates, can be readily prepared using this compound.

The synthesis of allylboronates can be achieved from a variety of precursors. For example, iron-catalyzed hydroboration of dienes with HBpin affords γ-disubstituted allylboronates. organic-chemistry.org Alternatively, transition metal catalysts based on nickel or iridium can be used to generate allylboronates from allylic acetates or alkenes, respectively. organic-chemistry.orgacs.org These reactions often proceed with high regio- and stereoselectivity. Once formed, the allylboronate reacts with aldehydes or ketones in a highly diastereoselective manner to yield the corresponding homoallylic alcohols. organic-chemistry.org This two-step sequence, often performed in a single pot, represents a highly efficient route to these valuable synthetic intermediates. The utility of this chemistry is underscored by its application in the synthesis of complex polyketide natural products. A related and equally important transformation is the reaction of allylboronates with imines to produce homoallylic amines, which are prevalent motifs in biologically active compounds. nih.gov

Direct Borocyclopropanation Reactions

Cyclopropane (B1198618) rings are important structural motifs in medicinal chemistry, valued for their ability to impart conformational rigidity and modulate the physicochemical properties of drug candidates. orgsyn.org Direct methods for installing a cyclopropane ring concurrently with a functional handle for further elaboration are therefore highly valuable.

A specialized reagent derived from this compound enables such a transformation. Specifically, 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B3028443) is used to perform direct borocyclopropanation reactions. orgsyn.org In this process, the reagent reacts with an alkene, leading to the simultaneous formation of a cyclopropane ring and the installation of the pinacol boronate ester. This provides a direct route to substituted cyclopropylboronic esters, which are versatile building blocks for further synthetic diversification through reactions like Suzuki-Miyaura cross-coupling. orgsyn.org The 2-(diiodomethyl) reagent itself can be prepared in a three-step sequence starting from dichloromethane (B109758), with the final step involving the esterification of (dichloromethyl)boronic acid with pinacol, the diol precursor to the dioxaborolane ring. orgsyn.org

Strategic Role in Complex Organic Molecule Construction

This compound and the boronate esters derived from it are not merely reagents for simple functional group transformations but are central players in the strategic construction of complex organic molecules. The versatility of the pinacol boronate group allows it to be incorporated and manipulated at various stages of a synthetic sequence, enabling both the assembly of carbon skeletons and the late-stage functionalization of advanced intermediates.

The strategic importance is evident in several key areas:

Late-Stage Functionalization: C-H borylation and the borylation of aryl halides/triflates allow for the introduction of a boronate "handle" onto complex molecular scaffolds. This enables the late-stage diversification of drug candidates or natural product analogues, allowing for the rapid generation of libraries for structure-activity relationship (SAR) studies. orgsyn.org

Stereocontrolled Synthesis: Asymmetric hydroboration and allylboration reactions are fundamental tools for building chiral centers. The cobalt-catalyzed 1,4-hydroboration of enones, for example, provides enantiomerically enriched ketones that are precursors to other chiral molecules, as seen in the synthesis of (S)-ar-turmerone. organic-chemistry.org Similarly, allylboration reactions provide a reliable pathway to homoallylic alcohols and amines, key structural units in numerous biologically active natural products. acs.orgnih.gov

Access to Privileged Scaffolds: Direct borocyclopropanation provides efficient access to cyclopropylboronates, which are precursors to the cyclopropane motif found in many modern pharmaceutical agents. orgsyn.org The ability to directly install this valuable ring system simplifies synthetic routes and facilitates the exploration of chemical space around these privileged structures.

In essence, this compound serves as a gateway to a vast array of organoboron compounds, whose stability, reactivity, and functional group tolerance make them indispensable tools for tackling the challenges of modern synthetic chemistry.

Utility as a Building Block for Natural Product Synthesis

This compound, commonly known as pinacolborane (HBpin), is a pivotal reagent in the synthesis of complex natural products. Its utility stems from its ability to participate in hydroboration and borylation reactions, which introduce a boronic ester group into a molecule. This functional group is exceptionally versatile and serves as a key handle for subsequent carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.

A significant application of pinacolborane derivatives is in the stereocontrolled synthesis of cyclopropanes, a structural motif present in various natural products. For instance, derivatives of pinacolborane are instrumental in direct borocyclopropanation reactions, where a cyclopropane ring and a boronic ester are installed simultaneously. orgsyn.org This methodology has been successfully applied to the synthesis of quercus lactones A and B. researchgate.net The process involves the creation of highly stable, enantiomerically pure alkenylboronic esters through the hydroboration of alkynes with a chiral dioxaborolane. researchgate.net These intermediates can then undergo highly diastereoselective cyclopropanation. researchgate.net

The stability of the pinacol boronic ester group is a crucial feature, allowing for selective chemical manipulations at other parts of the molecule without disturbing the boronate functionality. This robustness is essential when constructing intricate molecular architectures characteristic of natural products.

Table 1: Examples of Natural Product Precursors Synthesized Using Pinacolborane Derivatives

| Precursor | Target Natural Product | Key Reaction | Reference |

| Enantiomerically pure alkenylboronic esters | Quercus Lactones A and B | Hydroboration, Diastereoselective Cyclopropanation | researchgate.net |

| Chiral allenyl boronates | Various chiral natural products | Asymmetric hydroboration of 1,3-enynes | sigmaaldrich.com |

Preparation of Advanced Pharmaceutical Intermediates

The introduction of the pinacolborato group into organic molecules is a cornerstone of modern medicinal chemistry, enabling the efficient construction of advanced pharmaceutical intermediates. Pinacolborane is widely used to synthesize boronic acid derivatives that are key partners in cross-coupling reactions to build the carbon skeleton of many active pharmaceutical ingredients (APIs).

Pinacolborane also serves as a reagent for the borylation of various heterocyclic compounds, which are ubiquitous in pharmaceuticals. For example, it is used to prepare 2-borylpyrroles from 2-iodopyrroles via palladium catalysis and is a key reagent in the synthesis of 5-(4,4,5,5-Tetramethyl- sigmaaldrich.comchemimpex.comoakwoodchemical.comdioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine, another important building block in drug discovery. oakwoodchemical.comsigmaaldrich.com

Table 2: Selected Pharmaceutical Intermediates Prepared Using this compound

| Intermediate Compound | Associated Pharmaceutical | Therapeutic Area | Reference |

| tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Crizotinib | Oncology | researchgate.net |

| 5-(4,4,5,5-Tetramethyl- sigmaaldrich.comchemimpex.comoakwoodchemical.comdioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | Kinase Inhibitors | Oncology | sigmaaldrich.com |

| L-tyrosine triflate borylation product | Peptide-based therapeutics | Various |

Contributions to Materials Science and Polymer Chemistry

Synthesis of Boron-Containing Polymers

This compound and its derivatives are valuable building blocks in polymer chemistry for the creation of functionalized polymers with tailored properties. chemimpex.com The presence of boron in the polymer backbone or as a pendant group can impart unique electronic, optical, and responsive characteristics.

The versatility of the pinacolborane group allows for its incorporation into monomers that can then be polymerized through various mechanisms. A key strategy involves the synthesis of bifunctional monomers containing a pinacol boronic ester. These monomers can undergo polymerization, followed by subsequent cross-coupling reactions at the boronic ester site to introduce specific functionalities along the polymer chain. This post-polymerization modification approach offers a high degree of control over the final material's properties.

Boron-containing polymers are explored for a range of applications, from advanced sensors to controlled-release systems, due to the Lewis acidic nature of the boron center and its ability to engage in reversible covalent bonding.

Development of Optoelectronic Materials (e.g., OLEDs, Photovoltaic Cells)

In the field of materials science, pinacolborane is instrumental in the synthesis of novel organic semiconductors for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic (OPV) cells. The Suzuki-Miyaura coupling reaction, which relies on boronic acid derivatives often prepared from pinacolborane, is a dominant method for creating the conjugated aromatic structures that form the basis of these materials.

These conjugated molecules and polymers require precise and efficient methods for their construction. Pinacolborane provides a stable and reliable source of the boronic ester functionality, which can be introduced into a wide array of aromatic and heteroaromatic systems. These borylated intermediates are then coupled with halogenated partners to extend the π-conjugated system, which is critical for tuning the electronic properties, such as the HOMO/LUMO energy levels and the bandgap of the material.

The ability to systematically modify the structure of these organic semiconductors through boronate-based cross-coupling allows for the rational design of materials with optimized charge transport properties, high photoluminescence quantum yields, and tailored absorption spectra for high-performance OLEDs and OPV cells.

Ligand Design for Photoluminescent Complexes